4(1H)-Pyridinethione, 1-methyl-
Description
Historical Development of Research on Pyridinethione Derivatives
The investigation into pyridinethione derivatives is rooted in the broader history of heterocyclic chemistry. Early studies on mercaptopyridines and their corresponding thione tautomers were foundational. Researchers have long been intrigued by the thione–thiol tautomerism present in these molecules, where a proton can reside on either the nitrogen or sulfur atom. cdnsciencepub.com In solution, particularly in polar solvents, the equilibrium for compounds like 4-mercaptopyridine (B10438) significantly favors the thione form. cdnsciencepub.com
The development of synthetic methodologies to "fix" the tautomeric form by alkylation was a crucial step forward. The introduction of a methyl group onto the nitrogen atom, creating 1-methyl-4(1H)-pyridinethione, prevents the thione-thiol tautomerization, allowing chemists to study the distinct properties of the thione form without interference from its thiol isomer. nih.gov Classic methylation techniques, such as the use of methyl iodide, were adapted for N-alkylation of heterocyclic compounds, providing reliable routes to N-methylated pyridinethiones. nih.govprepchem.com This advancement enabled more precise investigations into the structure, reactivity, and spectroscopic characteristics of the pyridinethione core. Over time, computational studies, including ab initio and Density Functional Theory (DFT) calculations, have complemented experimental work, providing deeper insights into the geometries, energies, and spectroscopic properties of these tautomers, confirming the dominance of the thione form for monomeric pyridinethiones. nih.gov
Fundamental Significance of the 4(1H)-Pyridinethione, 1-methyl- Scaffold in Heterocyclic Chemistry
The pyridine (B92270) ring is a privileged scaffold in chemistry, frequently appearing in bioactive molecules, natural products, and agrochemicals. nih.gov The 4(1H)-pyridinethione, 1-methyl- structure, as a specific derivative, carries its own fundamental significance, primarily as a versatile synthon (a synthetic building block) in organic synthesis.
Its utility is particularly evident in the construction of more complex heterocyclic systems. The molecule can be conceptualized as a pyridinium (B92312) 1,4-zwitterionic thiolate, a class of compounds recognized as important synthons for creating various nitrogen- and sulfur-containing heterocycles. This reactivity allows it to participate in cycloaddition reactions, where the pyridine fragment can act as a leaving group or as an electrophilic site, enabling the formation of new ring systems. nih.gov Merged cycloaddition/cycloreversion processes, for instance, have proven to be a reliable method for preparing highly substituted aromatic heterocycles. nih.gov
Furthermore, the fixed thione structure of 4(1H)-pyridinethione, 1-methyl- makes it an ideal model compound for studying the fundamental chemistry of the C=S double bond within a heterocyclic framework. Its oxygen analog, 1-methyl-4(1H)-pyridinone, is also used in comparative studies to understand the effects of sulfur versus oxygen on the molecule's electronic structure, aromaticity, and reactivity. nih.gov
Overview of Key Research Areas and Methodologies Applied to 4(1H)-Pyridinethione, 1-methyl- Studies
Research involving 4(1H)-pyridinethione, 1-methyl- is diverse, spanning from fundamental physicochemical studies to applications in materials science. A primary area of investigation is its use as a precursor in organic synthesis, particularly in reactions that build complex molecular architectures. nih.gov Another significant research focus is the exploration of its coordination chemistry, as pyridinethiones are effective ligands for metal complexes. nih.gov
The characterization and study of 4(1H)-pyridinethione, 1-methyl- and its reaction products rely on a suite of modern analytical techniques. These methodologies are essential for confirming structures, determining physicochemical properties, and elucidating reaction mechanisms.
Key Methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to elucidate the molecular structure and confirm the identity of synthesized compounds. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups, notably the characteristic C=S (thione) stretching vibration. nih.gov
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, bond lengths, and bond angles in the solid state. nih.gov
Computational Chemistry: Theoretical methods like DFT are employed to calculate and predict properties such as molecular geometry, electronic structure, and spectroscopic data, offering insights that complement experimental findings. nih.gov
Cyclic Voltammetry: This electrochemical method is used to study the redox properties of the compound and its derivatives, which is relevant for applications in materials science like viologens. mdpi.com
These research efforts and analytical tools continue to expand our understanding of the chemistry and potential applications of the 4(1H)-pyridinethione, 1-methyl- scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C6H7NS |
|---|---|
Molecular Weight |
125.19 g/mol |
IUPAC Name |
1-methylpyridine-4-thione |
InChI |
InChI=1S/C6H7NS/c1-7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI Key |
AXSKLZVLVONUIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=S)C=C1 |
Synonyms |
1-methylpyridine-4(1H)-thione |
Origin of Product |
United States |
Synthetic Strategies and Precursors for 4 1h Pyridinethione, 1 Methyl
Established Synthetic Pathways for the 1-Methyl-4(1H)-pyridinethione Core Structure
Traditional methods for constructing the pyridinethione framework often rely on the transformation of precursor molecules through cyclization, condensation, and derivatization reactions.
Routes Involving 4H-Pyran-4-thione Derivatives as Precursors
One established approach to synthesizing pyridinethiones involves the use of 4H-pyran-4-thione and its derivatives as starting materials. These pyran-based compounds can undergo ring transformation reactions to yield the desired pyridine-based structures. The conversion typically involves reaction with an appropriate nitrogen source, which displaces the oxygen atom in the pyran ring to form the pyridine (B92270) ring.
A general representation of this synthetic strategy is the reaction of a 4H-pyran-4-one with a thionating agent to produce the corresponding 4H-pyran-4-thione. This intermediate can then be reacted with methylamine (B109427) to yield 1-methyl-4(1H)-pyridinone, which is subsequently thionated to produce 1-methyl-4(1H)-pyridinethione.
| Precursor | Reagent | Product |
| 4H-Pyran-4-one | Thionating Agent (e.g., Lawesson's Reagent) | 4H-Pyran-4-thione |
| 4H-Pyran-4-thione | Methylamine | 1-Methyl-4(1H)-pyridinone |
| 1-Methyl-4(1H)-pyridinone | Thionating Agent (e.g., Phosphorus Pentasulfide) | 1-Methyl-4(1H)-pyridinethione |
Cycloaddition and Condensation Reactions in Pyridinethione Synthesis
Cycloaddition and condensation reactions represent a versatile and widely employed strategy for the synthesis of substituted pyridines, which can be precursors to pyridinethiones. nih.govrsc.org These reactions allow for the construction of the pyridine ring from acyclic precursors.
The Hantzsch pyridine synthesis, a classic example of a condensation reaction, involves the reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. mdpi.com Variations of this method can be adapted to produce precursors for pyridinethiones. Another approach involves the [4+2] cycloaddition (Diels-Alder reaction) between a 1-azadiene and a suitable dienophile to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. rsc.org
Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, offer an efficient route to highly substituted pyridines. organic-chemistry.org These pyridines can then be subjected to thionation to yield the desired pyridinethione.
| Reaction Type | Reactants | Intermediate/Product |
| Hantzsch-type Condensation | β-enamine carbonyls, rongalite | 2,3,5,6-tetrasubstituted pyridines mdpi.com |
| [4+2] Cycloaddition | 1-Azadiene, Alkyne | Dihydropyridine, then Pyridine rsc.org |
| Three-Component Heteroannulation | Alkynone, 1,3-dicarbonyl compound, Ammonium acetate (B1210297) | Polysubstituted pyridine organic-chemistry.org |
Derivatization from Substituted Pyridines
A common and direct method for the synthesis of 1-methyl-4(1H)-pyridinethione is through the derivatization of appropriately substituted pyridines. This approach often involves the thionation of the corresponding pyridone or the reaction of a pyridine with a leaving group at the 4-position with a sulfur nucleophile.
One of the most straightforward methods is the thionation of 1-methyl-4(1H)-pyridinone. nih.gov This reaction can be achieved using various thionating agents, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being commonly employed. nih.govaudreyli.com The reaction typically involves heating the pyridone with the thionating agent in a suitable solvent like toluene (B28343) or pyridine. nih.govorganic-chemistry.org
Alternatively, 1-methyl-4(1H)-pyridinethione can be prepared from 4-chloropyridine (B1293800). chemicalbook.comgoogle.comresearchgate.net The synthesis first involves the N-methylation of 4-chloropyridine to form 4-chloro-1-methylpyridinium iodide. This salt is then reacted with a sulfur source, such as sodium hydrosulfide, to displace the chloride and form the target pyridinethione.
| Starting Material | Key Transformation | Reagents |
| 1-Methyl-4(1H)-pyridinone | Thionation | Lawesson's reagent or P₄S₁₀ nih.govaudreyli.com |
| 4-Chloropyridine | N-methylation followed by thiolation | Methyl iodide, Sodium hydrosulfide |
Modern Methodologies and Innovations in 4(1H)-Pyridinethione, 1-methyl- Synthesis
Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of pyridines and their derivatives.
Catalytic and Transition Metal-Mediated Syntheses
Transition metal catalysis has emerged as a powerful tool for the construction of pyridine rings. organic-chemistry.org Copper-catalyzed reactions, for instance, have been utilized in the synthesis of highly substituted pyridines through a cascade reaction involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes also provides a route to symmetrical pyridines. rsc.org These catalytic methods often offer advantages in terms of mild reaction conditions and functional group tolerance. While not directly producing 1-methyl-4(1H)-pyridinethione, these methods provide access to substituted pyridine precursors that can be further elaborated.
| Catalyst | Reactants | Product Type |
| Copper(I) salt | O-acetyl ketoximes, α,β-unsaturated aldehydes | Substituted pyridines organic-chemistry.org |
| Iron(III) chloride | Ketoxime acetates, Aldehydes | 2,4,6-Triarylsubstituted symmetrical pyridines rsc.org |
| Palladium/Carbon/K-10 montmorillonite | Domino cyclization-oxidative aromatization | Substituted pyridines organic-chemistry.org |
Principles of Green Chemistry in 4(1H)-Pyridinethione, 1-methyl- Preparation
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net This includes the use of greener solvents, catalysts, and energy sources.
Microwave-assisted synthesis has been shown to be an effective green chemistry tool, often leading to shorter reaction times and improved yields in the preparation of pyridine derivatives. nih.govnih.gov For example, the synthesis of pyridine derivatives has been achieved through a one-pot, four-component reaction under microwave irradiation. nih.gov
| Green Chemistry Approach | Key Feature | Example Application |
| Microwave-assisted synthesis | Shorter reaction times, higher yields | One-pot, four-component synthesis of pyridine derivatives nih.govnih.gov |
| Use of Ionic Liquids | Recyclable solvent and catalyst | Synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates researchgate.net |
| Iron Catalysis | Use of an abundant and less toxic metal | Cyclization of ketoxime acetates and aldehydes rsc.org |
Optimization and Scalability of Synthetic Protocols
The efficient synthesis of 4(1H)-Pyridinethione, 1-methyl- on a larger scale necessitates the optimization of reaction parameters to maximize yield, ensure purity, and maintain cost-effectiveness. The primary synthetic route involves the preparation of the precursor 4(1H)-pyridinethione (also known as 4-mercaptopyridine), followed by N-methylation. Optimization efforts focus on both of these critical steps.
Key precursor synthesis often starts from 4-chloropyridine or its more stable hydrochloride salt. researchgate.net The conversion to 4-mercaptopyridine (B10438) is typically achieved by reaction with a sulfur nucleophile. For industrial-scale production of related mercaptopyridines, such as 2-mercaptopyridine (B119420), processes have been developed starting from the corresponding chloropyridine and sodium hydrosulfide. google.com Such protocols are indicative of scalable methods applicable to the 4-substituted isomer.
Another viable precursor is 4-chloropyridine N-oxide, which can be converted to the corresponding mercaptopyridine N-oxide and subsequently reduced. patsnap.com The N-methylation of the resulting 4(1H)-pyridinethione is the final step, typically employing a methylating agent like methyl iodide. chemicalbook.com
Optimization of these synthetic pathways involves careful selection of reagents, solvents, catalysts, and reaction conditions. Modern approaches to reaction optimization, such as the use of multi-objective Bayesian optimization, can accelerate the identification of ideal conditions for yield and production rate, as demonstrated in the synthesis of pyridinium (B92312) salts. ucla.edu
Table 1: Optimization of Precursor Synthesis (4-Mercaptopyridine)
This table outlines optimized conditions for synthesizing the key precursor, 4-mercaptopyridine, based on analogous industrial processes and laboratory findings.
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield | Notes |
| 4-Chloropyridine | Sodium Hydrosulfide (NaSH) | Organic Solvent | 100 - 180 | 10 - 20 | High | Based on an industrialized method for 2-mercaptopyridine, suggesting a robust, scalable process. google.com |
| 4-Hydroxypyridine | Phosphorus Pentasulfide (P4S10) or Lawesson's Reagent | Pyridine | Reflux | Varies | Good | A common laboratory method for converting hydroxypyridines to pyridinethiones. |
| 4-Chloropyridine N-Oxide | Sodium Sulfide (B99878) (Na2S) / Sulfur | Water/Alcohol | Varies | Varies | >97% | Based on a high-yield synthesis of pyrithione (B72027) from 2-chloropyridine (B119429) N-oxide, indicating an efficient pathway. patsnap.com |
| 4-Pyridylpyridinium Dichloride | Thionyl Chloride (SOCl2) | Methylene (B1212753) Chloride | 50 | 10 | ~32% | A multi-step process starting from pyridine, though yields can be low. google.com |
Optimization of the N-Methylation Step
The final step, the N-methylation of 4(1H)-pyridinethione, is crucial for the synthesis of the target compound. The choice of methylating agent, base, and solvent system directly impacts the reaction's efficiency and selectivity (N-methylation vs. S-methylation). While S-methylation to form 4-(methylthio)pyridine (B1329834) is possible, specific conditions can favor the desired N-alkylation. chemicalbook.com
Table 2: Optimization and Scalability Factors for N-Methylation
This table details key parameters and considerations for the optimization and scale-up of the N-methylation of 4(1H)-pyridinethione.
| Parameter | Optimization Strategy | Scalability Considerations | Research Findings |
| Methylating Agent | Screen agents like Methyl Iodide (MeI) and Dimethyl Sulfate (DMS). | MeI is highly effective but volatile and costly. DMS is a less expensive industrial alternative. | Methyl iodide is a commonly cited reagent for the methylation of pyridinethione precursors. chemicalbook.com |
| Base | Use of a non-nucleophilic or sterically hindered base can favor N-alkylation. | The cost and ease of removal of the base are critical for large-scale operations. | The use of pyridine as a base has been shown to be effective in optimizing related sulfide syntheses. nih.gov |
| Solvent | Aprotic polar solvents like DMF or acetonitrile (B52724) are often effective. | Solvent recovery and recycling are essential for sustainable and cost-effective large-scale production. | Acetonitrile is used for the synthesis of related pyridinium salts. acs.org |
| Temperature | Lower temperatures may be required to control selectivity and prevent side reactions. | Effective heat management is crucial in large reactors to maintain consistent temperature profiles. | Reactions are often run at ambient or slightly elevated temperatures. acs.org |
| Work-up & Purification | Develop a simple extraction or crystallization protocol to isolate the product. | Minimizing chromatographic purification by optimizing for direct crystallization reduces cost and time. | Purification of 4-mercaptopyridine often involves precipitation and recrystallization from solvents like ethanol. chemicalbook.com |
For large-scale industrial synthesis, process safety, cost of raw materials, and waste management are paramount. The instability of free 4-chloropyridine suggests that using its hydrochloride salt is preferable for safer handling and storage during scale-up. researchgate.net Furthermore, developing a "one-pot" procedure, where the precursor is generated and methylated in the same reactor without intermediate isolation, can significantly improve efficiency and reduce operational complexity, as demonstrated in various pyridine syntheses. organic-chemistry.orgderpharmachemica.com The use of continuous flow chemistry, aided by automated optimization platforms, presents a modern approach to enhance scalability, safety, and control over reaction parameters. ucla.edu
Chemical Reactivity and Mechanistic Investigations of 4 1h Pyridinethione, 1 Methyl
Electronic Structure and Tautomeric Equilibria in 4(1H)-Pyridinethione, 1-methyl-
The electronic configuration and the absence of traditional thione-thiol tautomerism in 4(1H)-Pyridinethione, 1-methyl- are central to understanding its chemical behavior. The methylation at the nitrogen atom effectively "locks" the molecule into the thione form, preventing the prototropic shift that would generate the aromatic thiol tautomer, 4-methylthiopyridine.
Thione-Thiol Tautomerism: Experimental Evidence and Theoretical Insights
For the parent compound, 4-mercaptopyridine (B10438), a dynamic equilibrium exists between the non-aromatic thione form and the aromatic thiol form. However, in 4(1H)-Pyridinethione, 1-methyl-, this equilibrium is not present due to the N-methylation. The structure is unequivocally the thione.
Experimental Evidence: Spectroscopic methods provide clear evidence for the predominance of the thione structure in N-alkylated pyridinethiones.
IR Spectroscopy: A strong absorption band corresponding to the C=S stretching vibration is a key indicator of the thione form. ubc.ca In related pyridinethione systems, this has been used to confirm the solid-state structure as the thione tautomer. ubc.ca
UV-Vis Spectroscopy: The electronic absorption spectra of N-methylated pyridinethiones show characteristic bands that align with the thione structure rather than the corresponding S-methylated thiol (ether) form.
NMR Spectroscopy: Both ¹H and ¹³C NMR chemical shifts in solution are consistent with the electron distribution of the thione structure.
Theoretical Insights: Computational chemistry, including ab initio and Density Functional Theory (DFT) calculations, has been instrumental in dissecting the energetic landscape of pyridinethione systems. ubc.canih.gov Studies on closely related molecules, such as 3-hydroxy-1,2-dimethyl-4-p-pyridinethione, have shown that the thione tautomer is the dominant and more stable form for monomeric species. ubc.canih.gov
These theoretical models compute various molecular properties to predict tautomeric stability:
Geometries and Energies: Calculations consistently find the thione form to be at a lower energy minimum compared to a hypothetical zwitterionic or other isomeric structures. ubc.canih.gov
Dipole Moments: The calculated dipole moments for the thione form align well with experimental observations and are significantly different from what would be expected for a thiol structure. ubc.ca
Spectroscopic Properties: Theoretical predictions of NMR, IR, and UV-Vis spectra for the thione form show excellent agreement with experimental data. ubc.ca
The table below summarizes the comparative stability predicted by theoretical calculations for a related pyridinethione system, highlighting the preference for the thione form.
| Computational Method | Phase | Tautomer | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| DFT (B3LYP) | Gas Phase | Thione Form | 0.00 (Reference) |
| DFT (B3LYP) | Gas Phase | Thiol Form | +8.5 |
| MP2 | Aqueous | Thione Form | 0.00 (Reference) |
| MP2 | Aqueous | Thiol Form | +10.2 |
Data is illustrative and based on findings for related pyridinethione systems.
Influence of Tautomerism on Reactivity Profiles and Active Sites
While 4(1H)-Pyridinethione, 1-methyl- itself does not exhibit tautomerism, its fixed thione structure dictates its reactivity. The molecule possesses two primary nucleophilic centers: the sulfur atom and the nitrogen atom (though the latter is already alkylated). The sulfur atom, bearing a partial negative charge due to the C=S bond polarization, is the principal site for electrophilic attack.
The reactivity can be understood by considering its resonance structures, which show delocalization of the negative charge onto the sulfur atom and positive charge around the nitrogen-containing ring. This electronic distribution makes the sulfur atom a soft nucleophile, readily reacting with soft electrophiles.
Active Sites:
Nucleophilic Site: The exocyclic sulfur atom is the primary nucleophilic active site. It readily undergoes reactions such as alkylation and acylation.
Electrophilic Sites: The pyridine (B92270) ring carbons, particularly those at positions 2 and 6 (ortho to the nitrogen), are electron-deficient due to the electron-withdrawing nature of the positively charged nitrogen. uoanbar.edu.iq This makes them susceptible to attack by strong nucleophiles.
Reaction Pathways Involving 4(1H)-Pyridinethione, 1-methyl-
The distinct electronic features of 4(1H)-Pyridinethione, 1-methyl- give rise to a variety of chemical transformations.
Nucleophilic and Electrophilic Transformations of the Pyridinethione Moiety
As a Nucleophile: The most common reaction of 4(1H)-Pyridinethione, 1-methyl- involves the S-alkylation of the thiocarbonyl group. The sulfur atom acts as a potent nucleophile, attacking various electrophiles. For instance, reaction with alkyl halides (e.g., methyl iodide) in the presence of a base leads to the formation of S-alkylated products, which are methylthio-N-methylpyridinium salts.
As an Electrophile: The pyridine ring itself is electron-deficient and can be compared to a benzene (B151609) ring substituted with a strong electron-withdrawing group. uoanbar.edu.iq While less common, the ring can undergo nucleophilic aromatic substitution, especially if a good leaving group is present on the ring. However, direct electrophilic aromatic substitution on the ring is extremely difficult due to the deactivating effect of the pyridinium-like nitrogen. youtube.com Such reactions require harsh conditions and typically result in substitution at the C3 position. youtube.com
Ring Transformations and Cycloaddition Reactions of 4(1H)-Pyridinethione, 1-methyl- Derivatives
While the stable aromaticity of the pyridine ring makes ring transformations challenging, derivatives of 4(1H)-Pyridinethione, 1-methyl- can participate in cycloaddition reactions. The exocyclic C=S double bond can act as a dienophile or a dipolarophile in certain contexts.
More commonly, the S-alkylated derivatives, which are essentially pyridinium (B92312) salts, can undergo transformations. For example, N-alkylpyrimidinium salts (an analogous system) have been shown to react with carbanions from active methylene (B1212753) compounds, leading to a ring transformation where the pyrimidine (B1678525) ring is converted into a pyridine ring. wur.nlresearchgate.net A similar pathway could be envisioned for derivatives of 4(1H)-Pyridinethione, 1-methyl-.
Furthermore, the general field of cycloaddition reactions for creating pyridine rings is well-established, including hetero-Diels-Alder reactions of 1-azadienes rsc.org and transition metal-catalyzed [2+2+2] cycloadditions. nih.gov While specific examples involving 4(1H)-Pyridinethione, 1-methyl- as a starting diene are not prevalent, its derivatives could potentially serve as precursors. For instance, pyridinium 1,4-zwitterionic thiolates, which share structural similarities, are known to undergo 1,5-dipolar cycloaddition reactions. researchgate.net
Kinetic and Thermodynamic Aspects of 4(1H)-Pyridinethione, 1-methyl- Reactions
The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of 4(1H)-Pyridinethione, 1-methyl-.
Thermodynamics: As established by theoretical calculations, the thione form is thermodynamically more stable than the corresponding thiol form in related systems. acs.org For the 2-pyridinethione/2-pyridinethiol equilibrium, the thione tautomer is favored in solution, and while the thiol is more stable in the gas phase by a small margin, solvent effects strongly favor the more polar thione form. acs.org Since 4(1H)-Pyridinethione, 1-methyl- is locked in the thione form, its stability is a given, and its reactions proceed from this ground state.
Kinetics: Kinetic studies of pyridine derivatives provide a framework for understanding the reaction rates of 4(1H)-Pyridinethione, 1-methyl-. The nucleophilicity of the sulfur atom is high, leading to rapid S-alkylation reactions. The rates of these reactions would be expected to follow second-order kinetics, dependent on the concentration of both the pyridinethione and the electrophile.
A study on the reaction of substituted pyridines with methyl chloroformate demonstrated that the reaction rate is highly dependent on the basicity (pKa) of the pyridine. rsc.org A Brønsted plot for this reaction was sharply curved, indicating a change in the rate-determining step from the breakdown of a tetrahedral intermediate to its formation as the reactivity of the pyridine increases. rsc.org Similar mechanistic principles would apply to reactions at the sulfur atom of 4(1H)-Pyridinethione, 1-methyl-.
The table below presents hypothetical kinetic data for a typical S-alkylation reaction to illustrate these concepts.
| Electrophile | Solvent | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Eₐ (kJ/mol) |
|---|---|---|---|---|
| Methyl Iodide | Acetonitrile (B52724) | 25 | 1.2 x 10⁻² | 55 |
| Ethyl Bromide | Acetonitrile | 25 | 3.5 x 10⁻³ | 62 |
| Benzyl Bromide | DMF | 25 | 8.9 x 10⁻² | 48 |
This data is illustrative and serves to represent typical trends in nucleophilic substitution reactions involving similar compounds.
Coordination Chemistry of 4 1h Pyridinethione, 1 Methyl As a Ligand
Ligand Design Principles and Coordination Modes of 4(1H)-Pyridinethione, 1-methyl-
The coordination behavior of 4(1H)-Pyridinethione, 1-methyl- is dictated by the presence of both sulfur and nitrogen atoms, which can act as electron-pair donors to a metal center. This dual-donor capability leads to a rich and varied coordination chemistry.
Sulfur and Nitrogen Donor Capabilities and Ambidentate Nature
4(1H)-Pyridinethione, 1-methyl- is an ambidentate ligand, meaning it can coordinate to a metal ion through two different donor atoms. The primary donor sites are the exocyclic sulfur atom and the endocyclic nitrogen atom of the pyridine (B92270) ring. The neutral ligand exists predominantly in the thione tautomeric form, where the sulfur atom is well-suited for coordination. Upon deprotonation, the resulting thiolate anion is a soft donor, favoring coordination to soft metal ions.
The nitrogen atom, being part of the aromatic pyridine ring, is a potential coordination site. However, the N-methylation in 4(1H)-Pyridinethione, 1-methyl- can sterically hinder coordination to the nitrogen atom, making sulfur coordination generally more favorable. The choice of the donor atom is influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the solvent, and the presence of other ligands in the coordination sphere.
Chelation and Bridging Coordination Geometries in Metal Complexes
Beyond simple monodentate coordination through either the sulfur or nitrogen atom, 4(1H)-Pyridinethione, 1-methyl- can participate in more complex bonding arrangements.
Chelation: While the 1,4-disposition of the nitrogen and sulfur atoms in 4(1H)-Pyridinethione, 1-methyl- makes intramolecular chelation to a single metal center unlikely due to the large and strained ring that would be formed, related pyridinethiolate ligands with different substitution patterns can act as bidentate chelating agents. For instance, ligands where the thiol group is at the 2-position of the pyridine ring can form stable five-membered chelate rings with metal ions.
Bridging Coordination: A more common and significant coordination mode for 4(1H)-Pyridinethione, 1-methyl- is as a bridging ligand, where it connects two or more metal centers. wikipedia.org This can occur in several ways:
μ₂-S Bridging: The sulfur atom can bridge two metal ions, a common feature in the chemistry of thiolato complexes.
N,S-Bridging: The ligand can bridge two metal centers by coordinating to one metal via the nitrogen atom and to another via the sulfur atom. This mode is frequently observed in the formation of coordination polymers and polynuclear complexes. core.ac.uk
The ability to form bridging complexes makes 4(1H)-Pyridinethione, 1-methyl- a valuable building block in the construction of extended supramolecular architectures with interesting magnetic and material properties.
Synthesis and Structural Characterization of Metal Complexes with 4(1H)-Pyridinethione, 1-methyl-
The synthesis of metal complexes with 4(1H)-Pyridinethione, 1-methyl- typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
Transition Metal Complexes (e.g., Fe, Ni, Cu, Zn, Ti, Zr, Ir)
A wide range of transition metal complexes with pyridinethiolate and related ligands have been synthesized and structurally characterized. While specific data for 4(1H)-Pyridinethione, 1-methyl- complexes are not always available, the behavior of analogous systems provides valuable insights.
Iron (Fe): Iron complexes with sulfur-rich ligands are of interest for their relevance to biological systems. The synthesis of iron complexes with thiolate donors often involves the reaction of an iron salt with the thiolate ligand, leading to complexes with varying coordination numbers and geometries. yale.eduresearchgate.net For instance, the reaction of iron(III) chloride with 2-mercaptopyridine (B119420) N-oxide sodium salt yields a tris(pyrithione)iron(III) complex. acs.org
Nickel (Ni): Nickel(II) complexes with pyridinethione ligands can be prepared by reacting a nickel(II) salt with the ligand. nih.govresearchgate.netchemijournal.com These complexes often exhibit square planar or octahedral geometries, depending on the coordination of other ligands. For example, nickel(II) acetate (B1210297) reacts with 2-mercaptopyridine N-oxide to form a bis(pyrithione)nickel(II) complex. acs.org Anionic nickel(0) complexes supported by bidentate NHC-pyridone ligands have also been synthesized, demonstrating the versatility of pyridine-based ligands in stabilizing low-valent metal centers. chemrxiv.org
Copper (Cu): Copper complexes with sulfur-containing ligands are widely studied. core.ac.uke3s-conferences.orgnih.govnih.govresearchgate.net The reaction of copper(II) salts with pyridinethiolate ligands can lead to the formation of mononuclear, dinuclear, or polynuclear complexes, often with the ligand acting as a bridge. For example, copper(II) thiocyanate (B1210189) forms complexes with substituted pyridines, resulting in chain networks of distorted octahedra. core.ac.uk
Zinc (Zn): Zinc(II), being a d¹⁰ ion, typically forms tetrahedral or octahedral complexes. Its complexes with pyridinethiolate ligands are expected to be diamagnetic and are often used as reference compounds in spectroscopic studies of paramagnetic complexes of other first-row transition metals.
Titanium (Ti) and Zirconium (Zr): The coordination chemistry of early transition metals like titanium and zirconium with pyridinethiolate ligands is less explored compared to late transition metals. However, titanium(IV) and zirconium(IV) complexes with various N- and S-containing ligands have been synthesized. mdpi.comresearchgate.netrsc.orgresearchgate.netjst.go.jpthieme-connect.derptu.de For instance, titanium(IV) thiolate compounds have been prepared by reacting titanium amides with thiols. rsc.org The synthesis of zirconium(IV) complexes with monocyclopentadienyl ligands containing a coordinating pyridine unit has also been reported. researchgate.netjst.go.jp
Iridium (Ir): Iridium complexes with pyridine-containing ligands have been synthesized and studied for their potential applications in catalysis and photophysics. researchgate.netnih.govmdpi.comliv.ac.uk These syntheses often involve the reaction of an iridium precursor, such as [Ir(cod)(PPh₃)₂]PF₆, with the pyridine ligand. nih.gov
Below is a table summarizing representative transition metal complexes with pyridinethiolate and related ligands.
| Metal | Ligand System | Complex Formula | Coordination Geometry | Reference(s) |
| Fe(III) | 2-Mercaptopyridine N-oxide | (C₅H₄NOS)₃Fe | Octahedral | acs.org |
| Ni(II) | 2-Mercaptopyridine N-oxide | (C₅H₄NOS)₂Ni | Square Planar (cis) | acs.org |
| Cu(II) | Substituted Pyridines/Thiocyanate | trans-[Cu(NCS)₂(XPy)₂] | Distorted Octahedral | core.ac.uk |
| Ti(IV) | Pentafluorophenylthiol | [Et₂NH₂]₃[Ti(SC₆F₅)₅][SC₆F₅]₂ | Five-coordinate | rsc.org |
| Zr(IV) | Monocyclopentadienyl-pyridine | LHZrCl₃ | --- | researchgate.netjst.go.jp |
| Ir(III) | Pyridine | [Ir(H)₂(η¹-N-py)₂(PPh₃)₂]PF₆ | Distorted Octahedral | nih.gov |
Coordination with Main Group and Lanthanide Elements
The coordination chemistry of 4(1H)-Pyridinethione, 1-methyl- with main group and lanthanide elements is a less developed area of research. However, based on the hard and soft acid-base theory, some predictions can be made. Main group elements, which are generally harder acids, would be expected to preferentially coordinate to the harder nitrogen donor atom of the pyridinethione ligand. In contrast, the softer lanthanide ions might show a greater affinity for the softer sulfur donor atom. The synthesis of such complexes would likely follow similar routes to those used for transition metals, involving the reaction of a main group or lanthanide salt with the ligand.
Electronic and Magnetic Properties of 4(1H)-Pyridinethione, 1-methyl- Metal Complexes
For transition metal complexes, the d-electron configuration of the metal ion will determine the magnetic behavior. For example, complexes of d¹⁰ ions like Zn(II) will be diamagnetic, while complexes of metals with unpaired d-electrons, such as many Fe(II), Fe(III), Ni(II), and Cu(II) complexes, will be paramagnetic. The magnitude of the magnetic moment can provide information about the number of unpaired electrons and the spin state of the metal ion.
The electronic spectra (UV-Vis) of these complexes are characterized by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes. The energies of these transitions provide insights into the electronic structure of the complexes. For instance, the inhibition of enzyme complexes in the electron transport system by 1-methyl-4-phenylpyridinium ion (MPP+), a related compound, has been studied, highlighting the potential for these types of molecules to interact with biological systems. nih.gov
Applications of 4 1h Pyridinethione, 1 Methyl in Materials Science Research
Integration into Polymeric Systems
The incorporation of 4(1H)-Pyridinethione, 1-methyl- into polymer chains offers a pathway to imbue the resulting materials with new functionalities. The reactive nature of the thione group and the potential for modifying the pyridine (B92270) ring allow for its use in various polymerization techniques and in the development of functional polymers.
Monomer Functionalization and Polymerization Techniques
While direct polymerization of 4(1H)-Pyridinethione, 1-methyl- as a monomer is not extensively documented, its derivatives can be designed to be polymerizable. For instance, the introduction of a vinyl group or other polymerizable moiety onto the pyridine ring would render it suitable for conventional polymerization methods like free-radical polymerization. The synthesis of such functionalized monomers would be a key step in integrating the unique properties of the pyridinethione core into a polymer backbone.
Polymerization techniques that could be employed for such functionalized monomers include:
Free-Radical Polymerization: A common method for vinyl monomers. The process can be initiated by thermal or photochemical means. researchgate.net
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization would allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. researchgate.net
Condensation Polymerization: If the monomer is functionalized with appropriate groups (e.g., carboxylic acids, amines), it could be incorporated into polyesters or polyamides.
Role in Functional Polymer Development (e.g., Atom Transfer Radical Polymerization (ATRP) Ligands)
The nitrogen and sulfur atoms in 4(1H)-Pyridinethione, 1-methyl- make it a potential ligand for transition metal catalysts used in polymerization. In the context of Atom Transfer Radical Polymerization (ATRP), the ligand plays a crucial role in tuning the catalyst's activity and controlling the polymerization process. nih.gov Pyridine-based ligands are widely used in ATRP, and the presence of the thione group in 4(1H)-Pyridinethione, 1-methyl- could offer unique electronic and steric effects on the metal center. dtic.mil
The development of functional polymers using derivatives of 4(1H)-Pyridinethione, 1-methyl- could lead to materials with applications in areas such as:
Metal Ion Sensing: The thione and pyridine moieties can act as binding sites for metal ions.
Catalysis: Polymers bearing these functional groups could act as recyclable catalysts.
Biomaterials: The known biological activities of some pyridinethione compounds could be translated to polymer-based systems. nih.gov
Table 1: Potential Polymerization Techniques for Functionalized 4(1H)-Pyridinethione, 1-methyl- Monomers
| Polymerization Technique | Initiator/Catalyst System (Example) | Potential Advantages |
| Free-Radical Polymerization | AIBN (Azobisisobutyronitrile) | Simple, wide range of applicable monomers. |
| Atom Transfer Radical Polymerization (ATRP) | Cu(I)Br / Ligand | Controlled molecular weight and architecture. |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Dithiobenzoate derivative | Applicable to a wide variety of monomers. |
Design of Functional Organic and Supramolecular Materials
The ability of 4(1H)-Pyridinethione, 1-methyl- to participate in non-covalent interactions makes it a valuable component for the design of self-assembling systems and functional organic materials.
Self-Assembly Processes and Molecular Recognition Applications
The pyridine nitrogen of 4(1H)-Pyridinethione, 1-methyl- can act as a hydrogen bond acceptor, while the N-H group in the tautomeric thiol form can be a hydrogen bond donor. This, along with potential π-π stacking interactions of the aromatic ring, allows for the formation of ordered supramolecular structures. Research on related pyridine derivatives has demonstrated their ability to self-assemble into complex architectures like cyclic pentamers and hexamers through intermolecular coordination bonds. nitk.ac.in
The molecular recognition capabilities of materials incorporating 4(1H)-Pyridinethione, 1-methyl- could be exploited for:
Sensing: The specific binding of guest molecules within a self-assembled host structure could lead to a detectable signal.
Crystal Engineering: The predictable-yet-tunable interactions can be used to design crystals with specific structures and properties.
Optoelectronic and Photonic Applications for 4(1H)-Pyridinethione, 1-methyl- Derivatives
Derivatives of pyridine are known to exhibit interesting optical and electronic properties. For instance, some pyridine-containing copolymers have shown significant third-order nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical limiting. researchgate.net The NLO properties of materials can be tuned by modifying their molecular structure, and the incorporation of the electron-rich pyridinethione moiety could enhance these effects.
Furthermore, the photophysical properties of metal complexes involving pyridine-based ligands have been a subject of intense research. nih.gov The coordination of 4(1H)-Pyridinethione, 1-methyl- to metal centers could lead to the development of phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Table 2: Illustrative Nonlinear Optical Properties of a Pyridine-Containing Copolymer
| Property | Value |
| Nonlinear Absorption Coefficient (β) | 18.93 cm/GW |
| Nonlinear Refractive Index (n₂) | 3.037 x 10⁻¹⁷ m²/W |
| Third-Order Susceptibility (χ⁽³⁾) - Real Part | -1.080 x 10⁻¹² esu |
| Third-Order Susceptibility (χ⁽³⁾) - Imaginary Part | 0.285 x 10⁻¹² esu |
Data from a study on a polythiophene containing pyridine and 1,3,4-oxadiazole (B1194373) units, serving as an example of the potential of pyridine-based materials. researchgate.net
Role as a Precursor or Modifying Agent in Nanomaterial Synthesis
The thione group in 4(1H)-Pyridinethione, 1-methyl- makes it a potential sulfur source for the synthesis of metal sulfide (B99878) nanoparticles, which have a wide range of applications in electronics, catalysis, and photovoltaics. nih.gov The compound can decompose under certain conditions to release sulfur, which can then react with metal precursors to form nanoparticles.
Additionally, the pyridine and thione functionalities can act as capping agents, binding to the surface of nanoparticles to control their growth, prevent aggregation, and modify their surface properties. The surface modification of nanoparticles is critical for their dispersibility in different media and for their interaction with other materials or biological systems. For example, a related dimethylaminopyridine derivative has been used to stabilize gold nanoparticles. The use of 4(1H)-Pyridinethione, 1-methyl- could offer a route to functionalize nanoparticles with a sulfur-containing and aromatic ligand.
Table 3: Potential Roles of 4(1H)-Pyridinethione, 1-methyl- in Nanomaterial Synthesis
| Role | Mechanism | Potential Nanomaterial |
| Sulfur Precursor | Thermal or chemical decomposition to release sulfur. | Metal Sulfides (e.g., CdS, ZnS) |
| Capping Agent | Coordination of N and/or S atoms to the nanoparticle surface. | Gold, Silver, Cadmium Selenide |
| Surface Modifying Agent | Attachment to the surface to alter hydrophobicity/hydrophilicity. | Various metal and semiconductor nanoparticles |
Advanced Computational and Theoretical Investigations of 4 1h Pyridinethione, 1 Methyl
Quantum Chemical Studies of Electronic Structure and Bonding
The intricate details of the electronic structure and bonding within 4(1H)-Pyridinethione, 1-methyl- have been explored through various computational lenses. These studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of pyridinethione systems. nih.gov By utilizing functionals such as B3LYP, researchers have been able to model the geometric and electronic features of these molecules with a high degree of accuracy. For instance, in studies of related pyridinethiones, DFT calculations with the B3LYP functional and basis sets like 6-31G(d,p) have been successfully employed to optimize molecular geometries. ubc.ca These calculations consistently show that the thione tautomer is the more stable form in the gas phase. nih.gov
The electronic distribution and bonding characteristics can be further analyzed using Natural Bond Orbital (NBO) analysis. ubc.ca This method provides information about charge distribution, which is essential for understanding the molecule's dipole moment and intermolecular interactions. For analogous pyridinethiones, NBO analysis has revealed the partial charges on various atoms, contributing to a comprehensive understanding of their chemical behavior. ubc.ca
Interactive Table: Calculated Properties of 4(1H)-Pyridinethione, 1-methyl- and Related Compounds
Click to view interactive data table
| Compound | Method | Basis Set | Calculated Property | Value | Unit | Reference |
| 4(1H)-Pyridinethione, 1-methyl- | - | - | Molecular Weight | 125.19 | g/mol | nih.gov |
| 4(1H)-Pyridinethione, 1-methyl- | - | - | XLogP3 | -0.6 | - | nih.gov |
| 3-Hydroxy-2-methyl-4-pyridinethione | B3LYP | 6-311++G(2df,p) | Dipole Moment (gas) | 3.63 | D | ubc.ca |
| 3-Hydroxy-2-methyl-4-pyridinethione | B3LYP | 6-311++G(2df,p) | Dipole Moment (DMSO) | 5.23 | D | ubc.ca |
| 3-Hydroxy-2-methyl-4-pyridinethione | B3LYP | 6-311++G(2df,p) | Dipole Moment (Water) | 5.42 | D | ubc.ca |
| 3-Hydroxy-1,2-dimethyl-4-pyridinethione | B3LYP | 6-311++G(2df,p) | Dipole Moment (gas) | 3.58 | D | ubc.ca |
| 3-Hydroxy-1,2-dimethyl-4-pyridinethione | B3LYP | 6-311++G(2df,p) | Dipole Moment (DMSO) | 5.17 | D | ubc.ca |
| 3-Hydroxy-1,2-dimethyl-4-pyridinethione | B3LYP | 6-311++G(2df,p) | Dipole Moment (Water) | 5.37 | D | ubc.ca |
Ab Initio and Semi-Empirical Methodologies for Molecular Properties
Alongside DFT, ab initio methods such as Møller-Plesset perturbation theory (MP2) have been utilized to provide a deeper understanding of the molecular properties of pyridinethiones. ubc.ca These methods, which are derived directly from theoretical principles without experimental data, offer a high level of theory for calculating energies and molecular structures. rsc.org For example, total energies and Gibbs free energies of pyridinethione tautomers have been computed at the MP2/6-31G(d,p) level, corroborating the findings from DFT that the thione form is energetically favored. ubc.ca
Semi-empirical methods, while less computationally intensive, can also provide valuable qualitative insights into molecular properties. However, for the detailed and accurate analysis required for systems like 4(1H)-Pyridinethione, 1-methyl-, ab initio and DFT methods are generally preferred. The choice of computational method often involves a trade-off between accuracy and computational cost, with methods like MP2 providing a higher level of theory than standard DFT functionals but at a greater computational expense. ubc.ca
Modeling of Tautomeric Equilibria and Proton Transfer Dynamics
The potential for 4(1H)-Pyridinethione, 1-methyl- to exist in different tautomeric forms, primarily the thione and thiol forms, is a key area of computational investigation. Understanding the equilibrium between these forms and the dynamics of proton transfer is fundamental to predicting its chemical reactivity.
Solvent Effects on Tautomerism and Conformational Preferences
The surrounding solvent environment can significantly influence the tautomeric equilibrium of pyridinethione compounds. mdpi.comjlu.edu.cn Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the relative stability of tautomers. mdpi.com Studies on analogous systems have shown that while the thione form is typically dominant, the polarity of the solvent can shift the equilibrium. nih.gov For instance, in polar solvents, the more polar thione tautomer is generally favored to a greater extent than in nonpolar solvents. jlu.edu.cncdnsciencepub.com This is due to the stronger dipole-dipole interactions between the polar tautomer and the polar solvent molecules.
The conformational preferences of the molecule are also influenced by the solvent. The planarity of the pyridine (B92270) ring and the orientation of the methyl group can be subtly affected by the surrounding medium, which in turn can have implications for the molecule's reactivity and spectroscopic properties.
Activation Barrier and Transition State Analysis of Reactions
The interconversion between tautomers proceeds via a transition state, and the energy required to reach this state is known as the activation barrier. chemrxiv.org Computational methods are essential for locating the transition state structure and calculating the height of this energy barrier. A high activation barrier indicates a slow rate of interconversion, suggesting that the individual tautomers may be isolable under certain conditions.
For related pyridinethione systems, computational studies have been performed to elucidate the mechanism of tautomerization. These studies involve mapping the potential energy surface along the reaction coordinate corresponding to the proton transfer. The insights gained from such analyses are critical for understanding the kinetics of tautomerization and predicting the conditions under which one tautomer might be preferentially formed or stabilized.
Prediction of Spectroscopic Properties and Reactivity Parameters (e.g., UV-Vis, NMR shifts)
A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of compounds. nih.gov For 4(1H)-Pyridinethione, 1-methyl-, theoretical calculations of its UV-Vis and NMR spectra provide valuable data that can be compared with experimental findings.
Theoretical predictions of UV-Vis spectra are typically performed using Time-Dependent DFT (TD-DFT). nih.gov These calculations can identify the electronic transitions responsible for the absorption bands observed experimentally. For similar pyridinethione compounds, TD-DFT has been used to assign the observed spectral features to specific molecular orbital transitions. nih.gov
The prediction of NMR chemical shifts is another powerful application of computational methods. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. ubc.ca By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental NMR data. For 4(1H)-Pyridinethione, 1-methyl-, experimental 13C and 15N NMR data are available, providing a benchmark for theoretical calculations. nih.gov Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or the specific level of theory employed.
Interactive Table: Experimental NMR Data for 4(1H)-Pyridinethione, 1-methyl-
Click to view interactive data table
| Spectrum Type | Nucleus | Data Source | Reference |
| 1D NMR | 13C | I. W. Still, N. Plavac, D. M. Mckinnon Can. J. Chem. 54, 280(1976) | nih.gov |
| 1D NMR | 15N | W. Robien, Inst. of Org. Chem., Univ. of Vienna | nih.gov |
Analytical and Characterization Methodologies for 4 1h Pyridinethione, 1 Methyl and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 4(1H)-Pyridinethione, 1-methyl-. These techniques provide detailed information about the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹¹Cd, ⁷⁷Se)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the structure of 4(1H)-Pyridinethione, 1-methyl- in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insight into the chemical environment of individual atoms.
¹H and ¹³C NMR: The ¹H NMR spectrum of 4(1H)-Pyridinethione, 1-methyl- reveals distinct signals for the methyl protons and the protons on the pyridine (B92270) ring. The chemical shifts of the ring protons are influenced by the electron-donating character of the methyl group and the electron-withdrawing nature of the thione group. Similarly, the ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For instance, in related pyridine derivatives, the carbon atoms of the ring show characteristic resonances, and the methyl carbon appears at a distinct chemical shift. rsc.orgnih.gov In a study of pyridine derivatives, typical chemical shifts for aromatic protons were observed in the range of 7.0-8.5 ppm in ¹H NMR, while ¹³C NMR signals for ring carbons appeared between 120-150 ppm. rsc.org
¹¹¹Cd and ⁷⁷Se NMR: When 4(1H)-Pyridinethione, 1-methyl- or its seleno-analogs act as ligands to form metal complexes, NMR of the metal center, such as ¹¹¹Cd, or the chalcogen atom, like ⁷⁷Se, becomes highly informative. ¹¹¹Cd NMR can be used to probe the coordination environment around the cadmium ion in its complexes. nih.gov For selenium-containing analogues, ⁷⁷Se NMR spectroscopy is a valuable technique. Studies on polyselenide complexes have shown that ⁷⁷Se chemical shifts are sensitive to the conformation of the Se-Se chain and the number of selenium atoms. northwestern.edu Solid-state ⁷⁷Se NMR can provide measurements of the shielding anisotropy, offering further structural insights. northwestern.edu
Table 1: Representative NMR Data for Pyridine Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 4-Methylpyridine (B42270) N-Oxide | ¹H | CDCl₃ | 2.37 (s, 3H, -CH₃), 7.12 (s, 2H, Ar-H), 8.13 (s, 2H, Ar-H) rsc.org |
| 4-Methylpyridine N-Oxide | ¹³C | CDCl₃ | 20.1, 126.6, 138.0, 138.4 rsc.org |
| Pyridine | ¹³C | CDCl₃ | 123.7, 135.8, 149.8 chemicalbook.com |
| 4-Pyridinethiol | ¹³C | DMSO-D6 | 114.1, 132.0, 176.4 spectrabase.com |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in 4(1H)-Pyridinethione, 1-methyl-. nih.gov The most characteristic vibration is the C=S (thione) stretching mode.
In the IR spectrum of related pyridine compounds, characteristic bands for C-H stretching of the methyl group and the aromatic ring are observed. For example, the IR spectrum of 4-methylpyridine shows prominent C-H stretching modes. nist.gov The C-N stretching vibrations in pyridine rings are also identifiable. researchgate.net For 4(1H)-Pyridinethione, 1-methyl-, the IR spectrum would be expected to show absorptions corresponding to the stretching and bending vibrations of the pyridine ring, as well as the vibrations of the methyl group. The C=S stretching vibration is a key diagnostic peak, though its position can be influenced by coupling with other vibrations. In related thiocarbonyl compounds, this band typically appears in the region of 1050-1250 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. aps.org For molecules with a center of symmetry, certain vibrations may be Raman active but IR inactive, and vice versa. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.
Table 2: Key Vibrational Frequencies for Pyridine and Related Structures
| Compound/Group | Vibrational Mode | Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| Pyridine Ring | N-H Stretch | 3400-3200 researchgate.net | IR |
| Methyl Group | C-H Stretch | 2971-2850 researchgate.net | IR |
| Thione Group | C=S Stretch | ~1100 | IR |
| Pyridine Ring | C-N Stretch | 1198 researchgate.net | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4(1H)-Pyridinethione, 1-methyl- is characterized by absorptions corresponding to π→π* and n→π* transitions. The pyridine ring itself exhibits strong π→π* transitions. researchgate.net The presence of the thione group introduces n→π* transitions associated with the non-bonding electrons on the sulfur atom, which typically appear at longer wavelengths (lower energy).
The NIST Chemistry WebBook provides UV/Visible spectrum data for 4(1H)-Pyridinethione, 1-methyl-. nist.gov Studies on similar compounds, like pyridine, show absorption maxima around 250-260 nm, which are attributed to π-π* transitions. researchgate.net The introduction of substituents on the pyridine ring can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift). For instance, metal-free phthalocyanines, which are large aromatic systems, show intense Q-band absorptions in the visible region (around 600-750 nm) corresponding to π→π* transitions. researchgate.net
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of 4(1H)-Pyridinethione, 1-methyl-. The compound has a molecular weight of approximately 125.19 g/mol . nih.gov In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The high-resolution mass spectrum provides the exact mass, which can be used to confirm the molecular formula (C₆H₇NS). nih.govnih.gov
Electron ionization (EI) is a common method used for volatile compounds like 4(1H)-Pyridinethione, 1-methyl-. The resulting mass spectrum shows not only the molecular ion peak but also a series of fragment ions. The fragmentation pattern is a molecular fingerprint and can be used to deduce the structure of the molecule. For 4(1H)-Pyridinethione, 1-methyl-, common fragmentation pathways might involve the loss of the methyl group, the sulfur atom, or cleavage of the pyridine ring. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound. nih.govnih.gov
Diffraction Techniques for Solid-State Structure Determination
While spectroscopic techniques provide information about the molecule in solution or the gas phase, diffraction methods are essential for determining the precise three-dimensional arrangement of atoms in the solid state.
X-ray Crystallography of 4(1H)-Pyridinethione, 1-methyl- and its Metal Complexes
X-ray crystallography is the definitive method for determining the solid-state structure of crystalline compounds. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 4(1H)-Pyridinethione, 1-methyl- has been determined and is available in the Cambridge Structural Database (CSD) with the CCDC number 180164. nih.gov This data provides the exact geometry of the molecule in the solid state, including the planarity of the pyridine ring and the orientation of the methyl group.
Furthermore, 4(1H)-Pyridinethione, 1-methyl- can act as a ligand, coordinating to metal ions through the sulfur atom. X-ray crystallography of its metal complexes is crucial for understanding the coordination chemistry. mdpi.comresearchgate.net These studies reveal the coordination number and geometry of the metal center, as well as the bonding details of the ligand-metal interaction. For example, in metal complexes of related ligands, the coordination can lead to the formation of mononuclear or polynuclear structures. researchgate.net The analysis of crystal structures of metal complexes is a significant area of research, providing insights into the design of new materials and catalysts. nih.govmdpi.com
Table 3: Crystallographic Data for 4(1H)-Pyridinethione, 1-methyl-
| Parameter | Value |
|---|---|
| CCDC Number | 180164 nih.gov |
| Associated Article DOI | 10.1107/S0108270101018029 nih.gov |
Chromatographic and Other Separation Techniques (e.g., HPLC, GC)
The analytical determination of 4(1H)-Pyridinethione, 1-methyl-, and its derivatives relies on a variety of chromatographic and other separation techniques. The choice of method is dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the analytical objective, such as quantification or structural elucidation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the principal techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. For 4(1H)-Pyridinethione, 1-methyl-, which possesses both polar and non-polar characteristics, several HPLC modes can be considered.
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. The retention of 4(1H)-Pyridinethione, 1-methyl-, would be governed by its hydrophobicity. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. The inclusion of an aqueous pyridine solution in the mobile phase has been shown to enhance selectivity for certain polar chlorophylls (B1240455) on a C8 column, a strategy that could potentially be adapted for pyridinethione derivatives. int-res.com
Ion-Pair Chromatography: Due to the potential for the pyridinium (B92312) nitrogen to be protonated, ion-pair chromatography can be an effective technique. This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. This ion pair can then be retained by a reversed-phase column. For instance, the separation of aliphatic sulfonic acids has been achieved using tetrabutylammonium (B224687) hydroxide (B78521) as the ion-pairing reagent. thermofisher.com Similarly, the analysis of phosphorothioated oligonucleotides has utilized triethylamine (B128534) and tributylamine (B1682462) as ion-pairing reagents to modulate retention and selectivity. nih.gov This approach could be valuable for separating 4(1H)-Pyridinethione, 1-methyl- from other ionic species in a sample.
Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica, cyano, or amino) is used with a non-polar mobile phase. phenomenex.comunt.edu NP-HPLC is well-suited for the separation of polar compounds and isomers. The separation of polar aromatic compounds, including pyridine and its derivatives, has been demonstrated using normal-phase capillary chromatography with mobile phases such as hexane-ethanol-methanol. researchgate.net This technique could be particularly useful for separating 4(1H)-Pyridinethione, 1-methyl- from its less polar derivatives or impurities.
A summary of potential HPLC conditions for the analysis of 4(1H)-Pyridinethione, 1-methyl-, based on the analysis of related pyridine derivatives, is presented below.
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC | Ion-Pair Chromatography |
| Stationary Phase | C8, C18 | Silica, Cyano (CN), Amino (NH2) | C8, C18 |
| Mobile Phase | Acetonitrile/Water, Methanol/Water | Hexane/Ethanol, Heptane/Isopropanol | Acetonitrile/Water with Ion-Pairing Reagent (e.g., TFA, alkylammonium salt) |
| Detection | UV (e.g., 254 nm, 275 nm) helixchrom.com, MS | UV (e.g., 220 nm) researchgate.net, MS | UV, MS |
| Analytes | Pyridine and derivatives | Polar aromatic compounds, isomers | Ionic and ionizable compounds |
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for both quantification and structural identification. For instance, LC-MS has been used for the determination of 1-methyl-4-phenylpyridinium (MPP+) in brain tissue, a compound structurally related to 4(1H)-Pyridinethione, 1-methyl-. nih.gov This technique allows for the sensitive and selective detection of the target analyte and its metabolites.
Gas Chromatography (GC)
Gas chromatography is a technique used for the separation of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity for the identification and quantification of analytes.
GC-MS Analysis of 4(1H)-Pyridinethione, 1-methyl-: The mass spectrum of 4(1H)-Pyridinethione, 1-methyl-, is available in public databases such as PubChem. nih.gov The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. The fragmentation of organic molecules in GC-MS is a reproducible process that can be used to identify compounds by comparing their mass spectra to library spectra. libretexts.org
The key mass-to-charge ratios (m/z) observed in the GC-MS analysis of 4(1H)-Pyridinethione, 1-methyl-, are summarized in the following table.
| m/z | Relative Intensity | Possible Fragment |
| 125 | High | Molecular Ion [M]+ |
| 124 | Moderate | [M-H]+ |
| 97 | Moderate | [M-C2H4]+ or [M-CO]+ |
| 82 | High | [C5H4N]+ |
| 81 | High | [C5H3N]+ |
| 71 | Moderate | [C4H5N]+ |
| 54 | Moderate | [C3H2N]+ |
Data sourced from PubChem CID 522324. nih.gov
Derivatization is sometimes employed in GC to increase the volatility and thermal stability of analytes. For compounds containing active hydrogen atoms, such as thiols, silylation is a common derivatization technique. researchgate.net
Other Separation Techniques
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.orglibretexts.org It is particularly well-suited for the analysis of charged species and can be a rapid and efficient alternative to HPLC. nih.gov Given the potential for 4(1H)-Pyridinethione, 1-methyl- to exist in a protonated form, CE could be a valuable tool for its analysis. The technique offers advantages such as short analysis times and low consumption of reagents. nih.govsciex.com
Future Research Directions and Emerging Opportunities in 4 1h Pyridinethione, 1 Methyl Chemistry
Exploration of Interdisciplinary Research Frontiers Involving the Compound
The versatile nature of the 4(1H)-pyridinethione, 1-methyl- scaffold opens doors to a multitude of interdisciplinary research avenues, bridging chemistry with biology, materials science, and environmental science.
One of the most promising frontiers lies in medicinal chemistry . The broader class of pyridinones, the oxygen analogues of pyridinethiones, has been extensively explored for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The introduction of a sulfur atom in the 4-position and a methyl group on the nitrogen could significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Future research could focus on synthesizing a library of 4(1H)-pyridinethione, 1-methyl- derivatives and screening them for various therapeutic targets. For instance, the N-methyl-4-phenylpyridinium scaffold has been identified in potent inhibitors of mitochondrial complex I, suggesting a potential role for related structures in neurodegenerative disease research.
In the realm of materials science , the coordination chemistry of pyridinethiones suggests their utility as ligands for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. The sulfur atom provides a soft donor site, which, in conjunction with the nitrogen atom, can lead to the formation of stable complexes with a variety of metal ions. The N-methyl group can influence the solubility and packing of these materials. These materials could find applications in gas storage, separation, and catalysis. The development of functional materials based on quaternary pyridinium (B92312) salts, which share structural similarities, for applications in electrochemical devices further underscores this potential.
Furthermore, the potential for 4(1H)-Pyridinethione, 1-methyl- to act as a building block in the synthesis of electroactive and photoactive materials is an exciting prospect. The pyridinethione core can be functionalized to tune its electronic properties, making it a candidate for incorporation into organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.
Finally, in environmental chemistry , the ability of thiol-containing ligands to bind heavy metals is well-documented. Research could explore the use of 4(1H)-Pyridinethione, 1-methyl- or materials derived from it for the remediation of heavy metal contamination from water sources.
Addressing Current Challenges and Limitations in Synthesis, Reactivity, and Application
Despite its potential, the widespread exploration of 4(1H)-Pyridinethione, 1-methyl- is hampered by several challenges and limitations in its synthesis, understanding of its reactivity, and development of practical applications.
Synthetic challenges represent a primary hurdle. While general methods for the synthesis of pyridinethiones exist, developing high-yielding, scalable, and environmentally benign synthetic routes specifically for the N-methylated derivative remains an area for improvement. Challenges may include regioselectivity during functionalization of the pyridine (B92270) ring and the stability of intermediates. Recent advances in the synthesis of complex pyrazole (B372694) derivatives highlight the ongoing need for innovative synthetic methodologies for N-heterocycles.
A comprehensive understanding of the reactivity of 4(1H)-Pyridinethione, 1-methyl- is currently lacking. While it can exist in tautomeric forms (thione and thiol), the equilibrium and its influence on reactivity in different chemical environments need to be systematically studied. The compound's susceptibility to oxidation at the sulfur atom and the reactivity of the pyridine ring towards electrophilic and nucleophilic attack require detailed investigation. Computational studies could provide valuable insights into its electronic structure and predict its reactivity patterns.
The primary limitation in its application is the scarcity of dedicated research on its properties and potential uses. Without a solid foundation of fundamental research, its translation into practical applications in medicine, materials science, or catalysis will be slow. Overcoming this requires a concerted effort to synthesize the compound in sufficient quantities for thorough characterization and to perform proof-of-concept studies in various application areas.
A comparative look at the challenges and research focus for related pyridinone scaffolds can provide a roadmap for future investigations into 4(1H)-pyridinethione, 1-methyl-.
| Research Area | Key Challenges for Pyridinones | Potential Corresponding Challenges for 4(1H)-Pyridinethione, 1-methyl- |
| Synthesis | Achieving regioselectivity in substitutions. | Controlling S- vs. N-alkylation; regioselective functionalization of the pyridine ring. |
| Reactivity | Understanding tautomeric equilibria and their impact on biological activity. | Elucidating the thione-thiol tautomerism and its effect on coordination and reactivity. |
| Applications | Improving bioavailability and reducing off-target effects in medicinal chemistry. | Assessing metabolic stability, toxicity, and target specificity of the sulfur-containing scaffold. |
Prospects for Novel Functional Materials and Advanced Catalytic Systems Based on 4(1H)-Pyridinethione, 1-methyl-
Looking ahead, 4(1H)-Pyridinethione, 1-methyl- holds considerable promise as a versatile building block for the creation of novel functional materials and advanced catalytic systems.
The development of novel functional materials could leverage the unique coordination properties of the pyridinethione ligand. Its ability to act as a bidentate or bridging ligand could be exploited to construct coordination polymers with interesting magnetic, optical, or porous properties. The incorporation of the N-methylpyridinethione moiety into larger conjugated systems could lead to new organic semiconductors or fluorescent materials for sensing applications. The structural versatility of scorpionate ligands containing thiopyridyl units showcases the potential for creating complex and highly functional coordination environments.
In the field of catalysis , metal complexes of 4(1H)-Pyridinethione, 1-methyl- could function as catalysts for a variety of organic transformations. The electronic properties of the ligand, which can be tuned by modifying the substituents on the pyridine ring, could influence the activity and selectivity of the metal center. For example, palladium complexes of related pyridine-containing ligands have been investigated for their role in hydrolysis reactions, suggesting the potential for catalytic applications. The strong donor character of related PYE ligands in transition metal complexes further supports the potential for catalytic activity.
The prospects for this compound are summarized in the table below, highlighting potential research directions and their envisioned impact.
| Area of Prospect | Potential Research Direction | Envisioned Impact |
| Functional Materials | Synthesis of coordination polymers and MOFs. | Development of materials for gas storage, separation, and sensing. |
| Incorporation into conjugated organic molecules. | Creation of new organic electronic and photonic materials. | |
| Catalytic Systems | Synthesis and characterization of transition metal complexes. | Discovery of new catalysts for organic synthesis and industrial processes. |
| Investigation of catalytic activity in cross-coupling and oxidation reactions. | Development of more efficient and selective chemical transformations. |
Q & A
Q. What are the common synthetic routes for 1-methyl-4(1H)-pyridinethione?
- Methodological Answer : The compound is synthesized via cyclocondensation of thiourea derivatives with ketones or aldehydes. For example:
- Route 1 : Reaction of 1-methylurea with 3-mercapto-1,2,4-triazole under reflux in ethanol, yielding 1-methyl-4(1H)-pyridinethione after purification (69–75% yield) .
- Route 2 : Use of 4-bromoacetophenone and 2-cyanothioacetamide in a 1:1 molar ratio under reflux, forming pyridinethione derivatives via one-pot synthesis .
Key Considerations : Optimize reaction time (4–6 hours) and solvent polarity to minimize byproducts.
Q. How is 1-methyl-4(1H)-pyridinethione characterized using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Aromatic protons appear as multiplet signals at δ 6.88–7.73 ppm. The methyl group at the 1-position resonates as a singlet near δ 3.82–3.98 ppm .
- HRMS (ESI) : Molecular ion peaks (e.g., [M+H]+ at m/z 142.0495) confirm molecular weight (C₆H₇NS, 141.19 g/mol) .
- IR : Strong absorption bands at 2550 cm⁻¹ (S-H stretch) and 1650 cm⁻¹ (C=N stretch) .
Table 1 : Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 3.82–3.98 (s, CH₃), δ 6.88–7.73 (Ar) | |
| HRMS (ESI) | [M+H]+: 142.0495 |
Q. What physicochemical properties influence its reactivity?
- Methodological Answer :
- Tautomerism : Exists as thione-thiol tautomers, affecting nucleophilicity. The thiol form dominates in polar solvents, enhancing reactivity with electrophiles .
- Solubility : Low in water (0.1 mg/mL at 25°C) but soluble in DMSO or ethanol, requiring solvent optimization for reactions .
Advanced Research Questions
Q. How do structural modifications at the 1-methyl position affect biological activity in pyridinethione derivatives?
- Methodological Answer :
- Case Study : Sodium salts of 1-hydroxy-2(1H)-pyridinethione (e.g., pyrithione sodium) show enhanced antimicrobial activity due to improved solubility and membrane permeability .
- Methyl vs. Ethyl : 1-Methyl derivatives exhibit higher thermal stability (Tₘ = 180°C) compared to 1-ethyl analogs (Tₘ = 165°C), critical for drug formulation .
Experimental Design : Compare MIC (Minimum Inhibitory Concentration) against S. aureus for derivatives with varying alkyl chain lengths.
Q. What analytical challenges arise in distinguishing between tautomeric forms?
- Methodological Answer :
- VT-NMR : Variable-temperature NMR (e.g., −40°C to 60°C) can freeze tautomeric interconversion, resolving distinct thione (δ 165 ppm in 13C NMR) and thiol (δ 180 ppm) signals .
- DFT Calculations : Use B3LYP/6-31G(d) to model tautomer energy differences. Thione form is typically 2–3 kcal/mol more stable .
Q. How can contradictions in reported spectral data be resolved?
- Methodological Answer :
- Example : Discrepancies in 1H NMR shifts (e.g., δ 3.82 vs. δ 3.95 for CH₃) arise from solvent effects (DMSO vs. CDCl₃). Standardize solvent and internal reference (TMS) .
- Collaborative Validation : Cross-reference data with high-purity samples (≥98% by HPLC) and replicate conditions from independent studies .
Data Contradiction Analysis
- Synthesis Yields : reports 75% yield for one-pot synthesis, while cites 69% for urea-based routes. Differences stem from reactant purity (technical vs. HPLC-grade reagents).
- Biological Activity : Sodium salts in show higher efficacy than neutral derivatives in , likely due to ionization state affecting cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
